
(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” is a complex organic compound that belongs to the class of morphinan derivatives. These compounds are known for their diverse pharmacological activities, including analgesic and antitussive properties. The tartrate salt form enhances the solubility and stability of the compound, making it suitable for various applications in scientific research and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” typically involves multiple steps, starting from basic organic molecules. The process may include:
Formation of the Morphinan Core: This step involves the construction of the morphinan skeleton through cyclization reactions.
Introduction of the Pyridyl Group: The pyridyl group is introduced via nucleophilic substitution or coupling reactions.
Formation of the Tartrate Salt: The final step involves the reaction of the free base with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
化学反应分析
Types of Reactions
“(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
“(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological receptors.
Medicine: Investigated for potential therapeutic effects, such as pain relief and cough suppression.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of “(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” involves binding to specific molecular targets, such as opioid receptors. This binding triggers a cascade of intracellular events that lead to the compound’s pharmacological effects. The pathways involved may include modulation of neurotransmitter release and inhibition of pain signaling pathways.
相似化合物的比较
Similar Compounds
Morphine: A well-known analgesic with a similar morphinan core.
Codeine: Another morphinan derivative with antitussive properties.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Uniqueness
“(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” is unique due to the presence of the pyridyl group, which may enhance its binding affinity and selectivity for certain receptors. The tartrate salt form also improves its solubility and stability, making it more suitable for various applications.
属性
CAS 编号 |
63868-32-6 |
|---|---|
分子式 |
C27H34N2O7 |
分子量 |
498.6 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-(2-pyridin-4-ylethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C23H28N2O.C4H6O6/c26-19-5-4-18-15-22-20-3-1-2-9-23(20,21(18)16-19)10-14-25(22)13-8-17-6-11-24-12-7-17;5-1(3(7)8)2(6)4(9)10/h4-7,11-12,16,20,22,26H,1-3,8-10,13-15H2;1-2,5-6H,(H,7,8)(H,9,10)/t20-,22+,23+;1-,2-/m01/s1 |
InChI 键 |
ZLYUUULYWWOPHJ-BNXVUDNTSA-N |
手性 SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCC5=CC=NC=C5.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCC5=CC=NC=C5.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


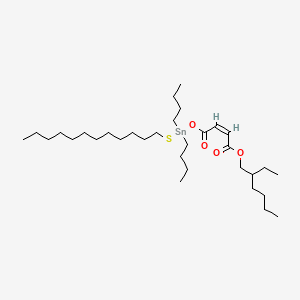

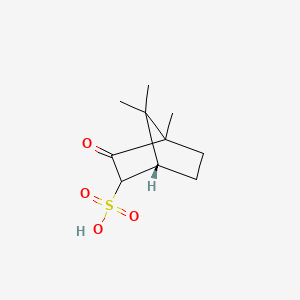
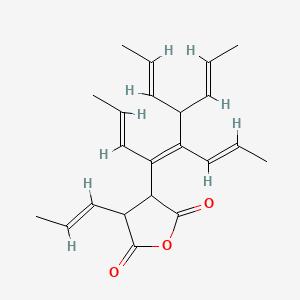

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]palmitamide monoacetate](/img/structure/B12694095.png)

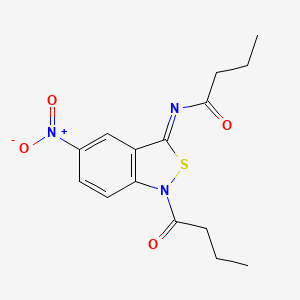

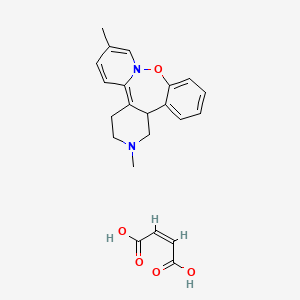
![(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B12694114.png)
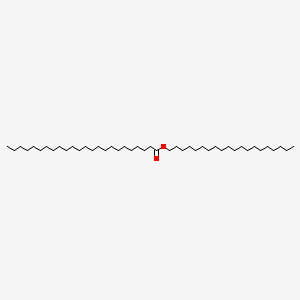
![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)
![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)
